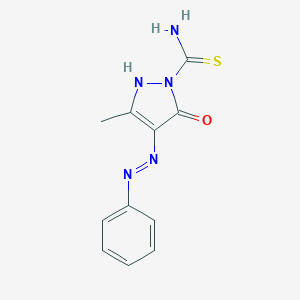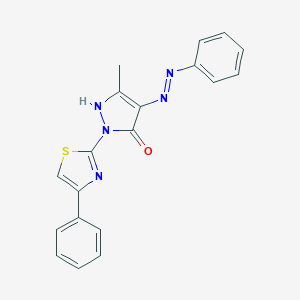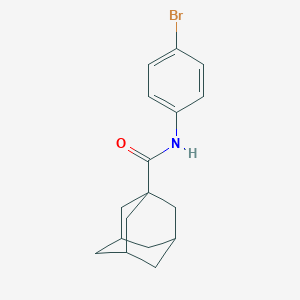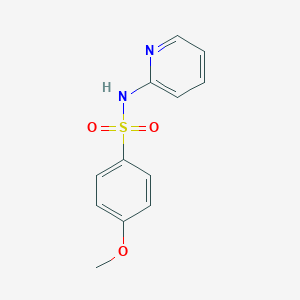
4-Methoxy-N-pyridin-2-yl-benzenesulfonamide
Descripción general
Descripción
4-Methoxy-N-pyridin-2-yl-benzenesulfonamide is an organic compound with the molecular formula C12H12N2O3S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-pyridin-2-yl-benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature and residence time.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-N-pyridin-2-yl-benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-hydroxy-N-pyridin-2-yl-benzenesulfonamide, while reduction of a nitro group can produce 4-amino-N-pyridin-2-yl-benzenesulfonamide.
Aplicaciones Científicas De Investigación
4-Methoxy-N-pyridin-2-yl-benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of sulfonamide derivatives with biological targets such as enzymes and receptors.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Industrial Applications: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-N-pyridin-2-yl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the binding of the compound to its target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-N-pyridin-2-yl-benzenesulfonamide
- 4-Methyl-N-pyridin-2-yl-benzenesulfonamide
- 4-Hydroxy-N-pyridin-2-yl-benzenesulfonamide
Uniqueness
4-Methoxy-N-pyridin-2-yl-benzenesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the presence of the pyridine ring can contribute to the compound’s ability to form stable complexes with metal ions, which can be useful in various catalytic and coordination chemistry applications.
Propiedades
IUPAC Name |
4-methoxy-N-pyridin-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-17-10-5-7-11(8-6-10)18(15,16)14-12-4-2-3-9-13-12/h2-9H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYSZEMWNWCNAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641135 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4-dimethyl-N-(3-methylphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B512218.png)
![2-{(E)-[(4'-{[(Z)-(2-hydroxyphenyl)methylidene]amino}-3,3'-dimethylbiphenyl-4-yl)imino]methyl}phenol](/img/structure/B512232.png)
![4-[({4'-[(4-Hydroxybenzylidene)amino]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}imino)methyl]phenol](/img/structure/B512233.png)

![1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine](/img/structure/B512249.png)
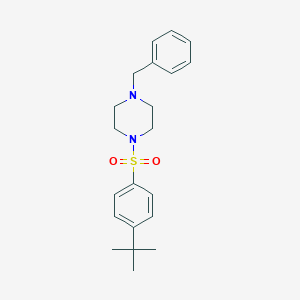
![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-benzyl-2-imidazoline](/img/structure/B512260.png)
![4-[(2-hydroxy-1-naphthyl)diazenyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B512283.png)
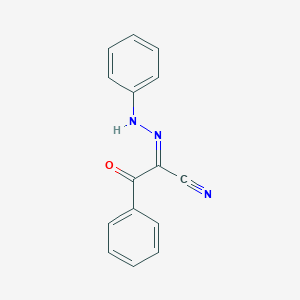
![5-methyl-4-[(3-phenyl-1H-pyrazol-5-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B512288.png)
![(4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B512290.png)
